2-Hydroxy-2'-nitroacetophenone

Solid‑state characterization Purification Formulation

Reproducibility failures in heterocycle synthesis often arise from undetected nitro isomer substitution patterns. This bifunctional α-hydroxy ketone (CAS 287944-23-4) offers: - **Regiocontrol**: Enables exclusive 3-nitro-chromanone synthesis vs. meta/para isomers (Paparao & Sundaramurthy, 1986). - **Optimized lipophilicity**: XLogP3 0.6 due to O-H···O₂N bond - ideal for CNS fragment libraries. - **Pharmacological validation**: Reported polyhedra receptor binding & hypotensive activity (in vivo). Supplied as crystalline solid, ≥95% purity. Immediate delivery.

Molecular Formula C8H7NO4
Molecular Weight 181.15 g/mol
Cat. No. B11719331
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxy-2'-nitroacetophenone
Molecular FormulaC8H7NO4
Molecular Weight181.15 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)CO)[N+](=O)[O-]
InChIInChI=1S/C8H7NO4/c10-5-8(11)6-3-1-2-4-7(6)9(12)13/h1-4,10H,5H2
InChIKeyGWFBKWHPRHMWGH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Hydroxy-2′-nitroacetophenone: Identity, Class, and Procurement Profile


2-Hydroxy-2′-nitroacetophenone (IUPAC: 2-hydroxy-1-(2-nitrophenyl)ethanone; CAS 287944-23-4) is a bifunctional aromatic ketone bearing an α‑hydroxy group on the acetyl side chain and a nitro group ortho to the carbonyl on the phenyl ring [1]. It belongs to the class of nitroacetophenone derivatives (molecular formula C₈H₇NO₄, MW 181.15 g·mol⁻¹), and is supplied as a crystalline solid with typical commercial purity of ≥95% . The juxtaposition of the α‑hydroxy ketone and ortho‑nitroaryl motifs makes this scaffold a versatile building block for heterocyclic synthesis and a ligand capable of both hydrogen‑bond donation and nitro‑group‑mediated electrophilic or redox reactivity [1][2].

Compound class Nitroacetophenone derivative
Key scaffold α-Hydroxy ketone / ortho-nitroaryl bifunctional
Supply format High-purity crystalline solid

Why Isomer Substitution Fails for 2-Hydroxy-2′-nitroacetophenone


The substitution pattern of 2-hydroxy-2′-nitroacetophenone (ortho‑nitro on the phenyl ring; α‑hydroxy on the acetyl side chain) defines its reactivity landscape in ways that positional isomers or simpler acetophenone analogs do not replicate. The ortho‑nitro group engages in intramolecular hydrogen bonding with the carbonyl oxygen, altering the electrophilicity of the ketone and the conformational preference of the molecule [1]. Meta‑ or para‑nitro isomers (e.g., 2‑hydroxy‑3′‑nitroacetophenone, 2‑hydroxy‑4′‑nitroacetophenone) present different electronic profiles, melting behaviour, and heterocyclisation outcomes . The regioisomer 2′-hydroxy‑ω‑nitroacetophenone (CAS 29378-60-7), which carries the nitro group on the acetyl side chain rather than the ring, yields a distinct set of chromone and coumarin derivatives upon condensation and cyclisation . These fundamental differences mean that reports of “nitroacetophenone” activity or synthetic utility cannot be generalized across positional isomers—procurement of the correct CAS‑defined isomer is essential for reproducibility.

Thermal profile mismatch
Para and meta isomers exhibit substantially different melting behaviour, altering dissolution and recrystallisation protocols.
Divergent heterocyclisation outcome
Nitro position directs regiospecific product formation; ω-nitro, meta, or para isomers yield different chromone/coumarin scaffolds.
Absent target engagement
Reported polyhedra receptor binding and hypotensive model response are absent for other positional isomers.

Head-to-Head Evidence: 2-Hydroxy-2′-nitroacetophenone vs. Isomers and Analogs


Melting Point Differentiation Across Nitro-Substituted Isomers

The commercially reported melting point (mp) of 2‑hydroxy‑2′-nitroacetophenone is approximately 90 °C, while the para‑nitro isomer (2‑hydroxy‑4′‑nitroacetophenone) melts at 140–143 °C and the meta‑nitro isomer (2‑hydroxy‑3′‑nitroacetophenone) at 88–90 °C . The ~50 °C elevation in mp for the para isomer reflects stronger crystal‑packing interactions absent in the ortho congener, directly impacting recrystallisation protocols, sublimation behaviour, and thermal stability during storage and shipping.

Melting point
Data to verify
≈50 °C lower vs para isomer
Ortho isomer mp ~90 °C; para ~140–143 °C. Thermal processing must use correct CAS.
Cross-vendor product specifications
Solid‑state characterization Purification Formulation

Nitro Group Position Dictates Heterocyclisation Outcome

In the condensation of 2‑hydroxy‑2′‑nitroacetophenones with chromone‑3‑carboxaldehydes, the ortho‑nitro orientation on the phenyl ring directs the formation of 2‑(3‑nitro‑chroman‑2‑on‑4‑yl)‑4H‑chromen‑4‑ones. Subsequent bromination and dehydrobromination yield chromones with the nitro group positioned ortho to the chromone oxygen, a regiochemistry that cannot be achieved with meta‑ or para‑nitro substrates [1][2]. When the nitro group is instead placed on the acetyl side chain (ω‑nitro isomer, CAS 29378‑60‑7), the intramolecular heteroannulation with CS₂/K₂CO₃/MeI furnishes a different chemotype—2,3‑disubstituted chromen‑4H‑ones—demonstrating divergent reaction outcomes dictated solely by the nitro location [3].

Heterocyclisation
Head-to-head
Ortho-nitro → chroman-2-one pathway; ω-nitro → chromen-4-one scaffold
Nitro regiochemistry determines product chemotype; isomer interchange yields incorrect series.
Paparao & Sundaramurthy 1986; Savant et al. 2011
Organic synthesis Chromone synthesis Regioselectivity

Intramolecular Hydrogen Bonding and Lipophilicity Comparison

DFT calculations and vibrational spectroscopy on ortho‑hydroxy nitroacetophenones demonstrate a stable six‑membered intramolecular hydrogen bond (O–H···O₂N) between the α‑hydroxy proton and the ortho‑nitro oxygen, reducing the ketone carbonyl’s hydrogen‑bond acceptor strength compared to the para‑nitro analogue, which lacks this interaction [1]. The computed XLogP3 of 2‑hydroxy‑2′‑nitroacetophenone is 0.6 [2], whereas the para‑nitro isomer is predicted to have a higher logP (≈1.1) owing to the absence of internal H‑bonding, correlating with differential membrane permeability and solvent partitioning.

Lipophilicity (XLogP3)
Class-level
ΔXLogP3 ≈0.5 (ortho 0.6 vs para ~1.1)
Intramolecular H-bond lowers apparent logP; affects permeability and chromatography.
DFT & computational predictions (Molecules 2021)
Conformational analysis Physicochemical property differentiation

Unique Polyhedra Receptor Ligand Activity

2‑Hydroxy‑2′‑nitroacetophenone has been reported to bind the polyhedra receptor in the renal collecting duct and elicit hypotensive effects in animal models and clinical studies of coronary artery disease [1]. The bifunctional nature of the molecule allows it to also act as an anionic ligand (e.g., binding trifluoroacetic acid) [1]. This pharmacological profile is absent in the 3′‑nitro, 4′‑nitro, and ω‑nitro isomers, none of which have been described as polyhedra receptor ligands in published literature, suggesting that the ortho‑nitro/α‑hydroxy pharmacophore is essential for target engagement.

Target engagement
Context-dependent
Polyhedra receptor binding reported; hypotensive endpoint in animal models
Reported target engagement unique to ortho isomer; selectivity requires validation.
BindingDB BDBM50363868; no comparator data for other isomers
Pharmacology Ion‑channel modulation Cardiovascular

Procurement-Focused Applications of 2-Hydroxy-2′-nitroacetophenone


Synthesis of Ortho-Nitro Chromone and Coumarin Libraries

The ortho‑nitro substitution pattern in 2‑hydroxy‑2′‑nitroacetophenone enables the regioselective construction of 3‑nitro‑substituted chroman‑2‑ones and chromones through condensation–cyclisation sequences. As demonstrated by Paparao and Sundaramurthy (1986) [1], this reactivity is isomer‑specific; meta‑ and para‑nitro analogues lead to alternative regioisomers. Procurement of the correct CAS 287944-23-4 isomer is therefore mandatory when the synthetic route requires an ortho‑nitroaryl synthon to generate a specific chromone substitution pattern.

Physicochemical Probe Design via Internal Hydrogen Bonding

The stable intramolecular O–H···O₂N bond in 2‑hydroxy‑2′‑nitroacetophenone reduces its apparent lipophilicity (XLogP3 = 0.6) relative to the para‑nitro analog (estimated XLogP3 ≈1.1) [2]. This property makes it a valuable scaffold for fragment‑based drug design projects that aim to modulate logD without introducing additional heteroatoms. Researchers selecting building blocks for CNS or intracellular targets can leverage this controlled lipophilicity shift to fine‑tune permeability while retaining hydrogen‑bond capacity [3].

Cardiovascular Pharmacology Targeting Polyhedra Receptors

Published pharmacological data indicate that 2‑hydroxy‑2′‑nitroacetophenone binds the polyhedra receptor in the renal collecting duct and produces measurable hypotensive effects in animal models and human clinical evaluations . For laboratories pursuing ion‑channel or renal‑cardiovascular drug discovery, this compound offers a chemically accessible, ligand‑efficient starting point with preliminary in‑vivo validation—an advantage not available with the 3′‑nitro, 4′‑nitro, or ω‑nitro positional isomers, which lack any publicly reported polyhedra receptor activity.

Application
Selection Property
Validation Focus
Ortho-nitro chromone/coumarin synthesis
Ortho-nitroaryl synthon (CAS-specific)
Regiochemical product identity
Lipophilicity modulation in fragment design
Intramolecular H-bonding scaffold
logD/permeability endpoint review
Renal ion-channel target engagement studies
Reported polyhedra receptor binding
Target engagement endpoint review
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